molecular formula C6H6ClFN2O4S B2649580 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride CAS No. 2089255-25-2

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride

Cat. No.: B2649580
CAS No.: 2089255-25-2
M. Wt: 256.63
InChI Key: DGEKUPIQHGNOLH-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6ClFN2O4S and a molecular weight of 256.64 g/mol . It is characterized by the presence of a pyrimidine ring substituted with chlorine, methoxy groups, and a sulfonyl fluoride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride typically involves the reaction of 5-chloro-4,6-dimethoxypyrimidine with sulfonyl fluoride reagents under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is usually conducted at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.

Scientific Research Applications

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and applications compared to other similar compounds. This group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological studies .

Properties

IUPAC Name

5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKUPIQHGNOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)S(=O)(=O)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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